molecular formula C27H27N5OS B12048672 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B12048672
M. Wt: 469.6 g/mol
InChI Key: GCOHQDXVBLRSHE-MTDXEUNCSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiosemicarbazide to form the triazole ring. The final step involves the condensation of the triazole derivative with phenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and sulfanyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetohydrazide

Uniqueness

What sets 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, sulfanyl group, and acetohydrazide moiety allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C27H27N5OS

Molecular Weight

469.6 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5OS/c1-27(2,3)22-16-14-21(15-17-22)25-30-31-26(32(25)23-12-8-5-9-13-23)34-19-24(33)29-28-18-20-10-6-4-7-11-20/h4-18H,19H2,1-3H3,(H,29,33)/b28-18+

InChI Key

GCOHQDXVBLRSHE-MTDXEUNCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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